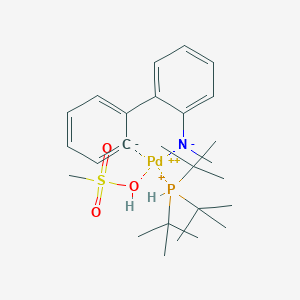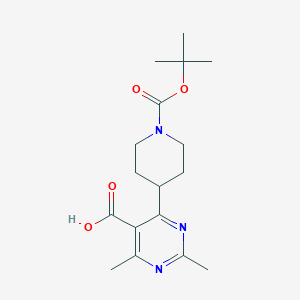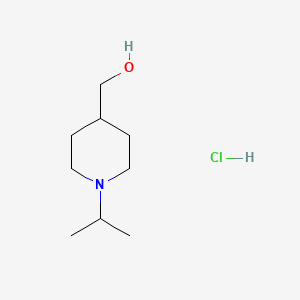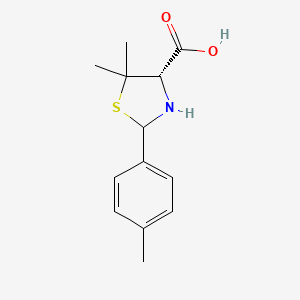
P(t-Bu)3PdG4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P(t-Bu)3PdG4 is a powerful ligand for classic cross-coupling reactions combined with the Buchwald Fourth Generation Palladacycle . It is bench-stable and soluble in most organic solvents .
Molecular Structure Analysis
The molecular formula of this compound is C26H43NO3PPdS+ . The molecular weight is 587.1 g/mol . The exact mass and monoisotopic mass are 586.17361 g/mol . The compound has a topological polar surface area of 63.8 Ų . The compound has a complexity of 715 .Chemical Reactions Analysis
This compound serves as an unusually reactive catalyst for Stille reactions of aryl chlorides and bromides . It can cross-couple an unprecedented array of aryl chlorides with a range of organotin reagents, including SnBu4 .Physical And Chemical Properties Analysis
This compound is a bench-stable compound that is soluble in most organic solvents . It has a molecular weight of 587.1 g/mol . The compound has a topological polar surface area of 63.8 Ų .Applications De Recherche Scientifique
Heck Reactions
Pd/P(t-Bu)3 has been reported as an exceptionally mild and versatile catalyst for Heck reactions of aryl chlorides and bromides. This catalyst system is capable of coupling a wide array of aryl bromides and activated aryl chlorides with mono- and disubstituted olefins at room temperature, achieving high E/Z stereoselection. The system is also effective for electron-neutral and electron-rich aryl chlorides at elevated temperatures, showing high selectivity and representing an advance over previously reported catalysts for these processes (Littke & Fu, 2001).
Stille Reactions
Another significant application of Pd/P(t-Bu)3 is in Stille reactions, where it functions as an unusually reactive catalyst for the coupling of aryl chlorides and bromides. This catalyst system addresses long-standing challenges, allowing for the cross-coupling of a broad spectrum of aryl chlorides with organotin reagents and enabling the synthesis of very hindered biaryls and the coupling of aryl chlorides in the presence of aryl triflates at room temperature (Littke, Schwarz, & Fu, 2002).
Suzuki Cross-Coupling Polymerizations
The controlled Pd(0)/t-Bu3P-catalyzed Suzuki cross-coupling polymerizations of AB-type monomers have been performed using ArPd(t-Bu3P)I complexes as initiators. These polymerizations proceed via the chain-growth mechanism, yielding polymers with narrow polydispersity indexes and high molecular weights. The robustness of this initiator system, particularly the Pd2(dba)3/t-Bu3P/p-BrC6H4I combination, has been highlighted for its efficiency in achieving controlled polymerization with excellent selectivity (Zhang, Xing, & Hu, 2012).
Synthesis of Aryl t-Butyl Ethers
PdP(t-Bu)3 catalyzes the reaction of aryl halides with sodium t-butoxide effectively, facilitating the synthesis of aryl t-butyl ethers from a variety of aryl halides. This high catalytic activity has been leveraged for the synthesis of ethers from both electron-deficient and electron-rich aryl halides, demonstrating the catalyst's broad applicability and efficiency in organic synthesis (Watanabe, Nishiyama, & Koie, 1999).
Safety and Hazards
In case of inhalation, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution . If swallowed, nothing should be given by mouth to an unconscious person, and the mouth should be rinsed with water .
Mécanisme D'action
Target of Action
Methanesulfonic Acid; Methyl-(2-phenylphenyl)azanide; Palladium(2+); Tritert-butylphosphanium, also known as P(t-Bu)3PdG4, primarily targets the molecules involved in various cross-coupling reactions . The compound acts as a powerful ligand, facilitating these reactions .
Mode of Action
This compound interacts with its targets by acting as a catalyst in cross-coupling reactions . It forms a complex with the target molecules, thereby accelerating the reaction rate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions . The compound’s action can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are key steps in many synthetic processes .
Pharmacokinetics
It is known that the compound is stable and soluble in most organic solvents , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new bonds in target molecules . This can lead to the synthesis of new compounds, making this compound a valuable tool in organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents can affect its availability for reactions . Additionally, the compound is bench-stable, suggesting that it can maintain its activity under standard laboratory conditions .
Propriétés
IUPAC Name |
methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFMRPSHDGPKAC-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3PPdS+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)
![4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582955.png)
![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2582956.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2582959.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)
![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2582971.png)


![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)

